Boc-Phe(2,4-diF)-OH.DCHA

Description

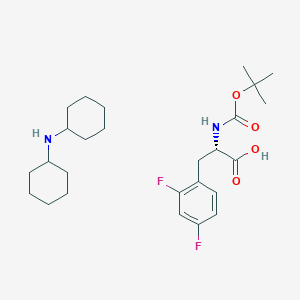

Boc-Phe(2,4-diF)-OH.DCHA is a chemically modified amino acid derivative where the phenylalanine (Phe) residue is substituted with fluorine atoms at the 2- and 4-positions of the aromatic ring. The compound is protected by a tert-butoxycarbonyl (Boc) group and forms a dicyclohexylamine (DCHA) salt. This modification enhances its stability and solubility, making it valuable in peptide synthesis and pharmaceutical research.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKIKTAILWLGFI-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(2,4-diF)-OH.DCHA typically involves the protection of the amino group of 2,4-difluoro-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of 2,4-difluoro-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then converted to its dicyclohexylamine salt form by reacting with dicyclohexylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the Boc protecting group, potentially leading to the removal of the Boc group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinones or other oxidized phenyl derivatives.

Reduction: Deprotected amino acids or reduced Boc derivatives.

Substitution: Substituted phenylalanine derivatives with various functional groups.

Scientific Research Applications

Boc-Phe(2,4-diF)-OH.DCHA has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for more complex molecules.

Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: It plays a role in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

Industry: this compound is employed in the production of pharmaceuticals and biotechnological products, contributing to the development of new drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Boc-Phe(2,4-diF)-OH.DCHA is primarily related to its role as a building block in peptide synthesis. The presence of the Boc protecting group allows for selective reactions at the amino group, facilitating the formation of peptide bonds. The fluorine atoms on the phenyl ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Key Differences :

- Substituent Effects: The 2,4-difluoro substitution in this compound introduces electronegative and steric effects, which are absent in non-fluorinated analogues like Boc-Dab(Boc)-OH.DCHA. This can impact hydrogen bonding and hydrophobic interactions in peptide structures .

- Protection Strategy: Unlike Z-Trp(Boc)-OH.DCHA, which uses a benzyloxycarbonyl (Z) group for the indole nitrogen, this compound employs Boc protection exclusively for the α-amino group. This difference affects deprotection conditions during synthesis .

2.2 Physicochemical Properties

Limited data are available in the provided evidence, but general trends can be inferred:

- Solubility: DCHA salts (e.g., this compound, Boc-Dab(Boc)-OH.DCHA) exhibit improved solubility in organic solvents compared to free acids, facilitating their use in non-aqueous peptide coupling reactions .

- Stability: Fluorinated aromatic rings (as in this compound) may confer resistance to oxidative degradation compared to non-fluorinated counterparts .

Research Findings and Limitations

- Synthetic Challenges: Fluorinated amino acids like this compound require specialized coupling reagents (e.g., HATU) to avoid defluorination during peptide assembly .

- Biological Activity: Fluorine substitutions can enhance metabolic stability but may reduce cell permeability due to increased polarity. Comparative studies with non-fluorinated Phe derivatives are needed to quantify these effects.

- Safety Data: DCHA salts are generally handled with standard precautions for amine-containing compounds, including ventilation and PPE. No specific toxicity data for this compound are provided in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.